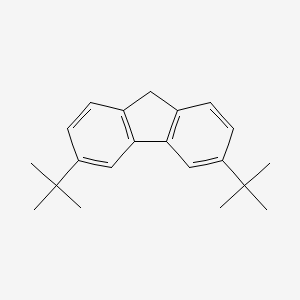
3,6-DI-Tert-butylfluorène
Vue d'ensemble
Description
3,6-DI-Tert-butylfluorene is an organic compound with the molecular formula C21H26. It is a derivative of fluorene, where two tert-butyl groups are attached at the 3 and 6 positions of the fluorene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields .
Applications De Recherche Scientifique
3,6-DI-Tert-butylfluorene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as a pharmacological agent.
Medicine: While not yet widely used in medicine, its derivatives are being investigated for their potential therapeutic properties.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its stability and unique chemical properties
Mécanisme D'action
Mode of Action
These bulky groups could affect the compound’s binding affinity or selectivity .
Pharmacokinetics
The compound’s physical properties, such as its melting point (79-82°c) and boiling point (386129°C at 760 mmHg), suggest that it is relatively stable .
Action Environment
The action of 3,6-DI-Tert-butylfluorene could potentially be influenced by various environmental factors. For example, the compound’s stability could be affected by temperature, given its specific melting and boiling points . .
Analyse Biochimique
Biochemical Properties
3,6-DI-Tert-butylfluorene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of 3,6-DI-Tert-butylfluorene to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as transport proteins, influencing their function and stability.
Cellular Effects
The effects of 3,6-DI-Tert-butylfluorene on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 3,6-DI-Tert-butylfluorene impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, 3,6-DI-Tert-butylfluorene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3,6-DI-Tert-butylfluorene can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-DI-Tert-butylfluorene have been observed to change over time. The stability of this compound is relatively high, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that 3,6-DI-Tert-butylfluorene can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential long-term impacts of this compound in biological systems.
Dosage Effects in Animal Models
The effects of 3,6-DI-Tert-butylfluorene vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 3,6-DI-Tert-butylfluorene exerts its optimal biochemical effects without causing significant toxicity.
Metabolic Pathways
3,6-DI-Tert-butylfluorene is involved in several metabolic pathways, primarily those related to its degradation and elimination from the body. It interacts with enzymes such as cytochrome P450, which facilitate its breakdown into various metabolites . These metabolic pathways are essential for understanding how 3,6-DI-Tert-butylfluorene is processed within biological systems and its potential impacts on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3,6-DI-Tert-butylfluorene within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of 3,6-DI-Tert-butylfluorene is crucial for understanding its overall impact on cellular function and its potential therapeutic applications.
Subcellular Localization
3,6-DI-Tert-butylfluorene exhibits specific subcellular localization patterns, which are essential for its activity and function . It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 3,6-DI-Tert-butylfluorene is vital for elucidating its precise mechanisms of action and its effects on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,6-DI-Tert-butylfluorene can be synthesized through electrophilic substitution reactions. One common method involves the use of 2,2’-diiodo-4,4’-di-tert-butyldiphenylmethane as a precursor. This compound undergoes electrophilic substitution to yield 3,6-DI-Tert-butylfluorene . The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,6-DI-Tert-butylfluorene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3,6-DI-Tert-butylfluorene can yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the fluorene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Di-tert-butylfluorene: Another derivative of fluorene with tert-butyl groups at the 2 and 7 positions.
4,4’-Di-tert-butylbiphenyl: A biphenyl derivative with tert-butyl groups at the 4 positions of each phenyl ring.
9H-Fluorene: The parent compound of 3,6-DI-Tert-butylfluorene, without any tert-butyl substitutions
Uniqueness
3,6-DI-Tert-butylfluorene is unique due to the specific positioning of the tert-butyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This unique structure makes it particularly useful in applications requiring stability and specific reactivity patterns .
Propriétés
IUPAC Name |
3,6-ditert-butyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26/c1-20(2,3)16-9-7-14-11-15-8-10-17(21(4,5)6)13-19(15)18(14)12-16/h7-10,12-13H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUHFBNEZZKUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CC3=C2C=C(C=C3)C(C)(C)C)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456726 | |
| Record name | 3,6-DI-TERT-BUTYLFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58775-07-8 | |
| Record name | 3,6-DI-TERT-BUTYLFLUORENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


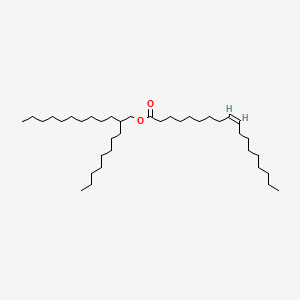
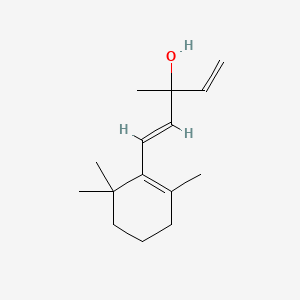
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
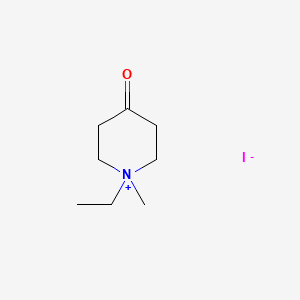
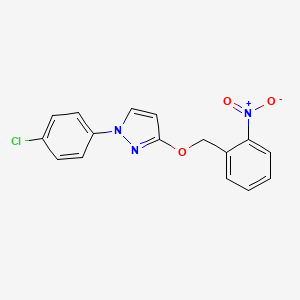




![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)




